3-Amino-7-chloroisoquinolin-1(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
76254-32-5 |
|---|---|
Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
3-amino-7-chloro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7ClN2O/c10-6-2-1-5-3-8(11)12-9(13)7(5)4-6/h1-4H,(H3,11,12,13) |
InChI Key |
NRKQNYGDWZUFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=C2)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 3 Amino 7 Chloroisoquinolin 1 2h One
3-Amino-7-chloroisoquinolin-1(2H)-one as a Versatile Synthetic Building Block
This compound serves as a crucial starting material in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. Its utility as a synthetic precursor is highlighted in various patented routes for the preparation of drugs like Niraparib. google.compatsnap.comchemicalbook.compatsnap.comgoogle.com The isoquinolinone scaffold provides a rigid framework that can be appropriately functionalized to interact with the active site of the PARP enzyme. nih.gov
The strategic placement of the amino and chloro groups allows for sequential or orthogonal chemical modifications. The amino group can be readily derivatized, while the chloro substituent can participate in cross-coupling reactions, enabling the introduction of diverse molecular fragments. This versatility makes this compound a key intermediate in the multi-step synthesis of complex pharmaceutical agents.
Functionalization and Modification at the 3-Amino Moiety
The 3-amino group of this compound exhibits typical nucleophilic reactivity characteristic of primary aromatic amines. libretexts.org This allows for a wide range of functionalization reactions, including acylation, alkylation, and the formation of ureas and sulfonamides. These transformations are fundamental in the development of isoquinolinone-based therapeutic agents.
Acylation: The amino group can be acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often a key step in the synthesis of PARP inhibitors.
Alkylation: Reductive alkylation, reacting the amino group with an aldehyde in the presence of a reducing agent like a borane/pyridine complex, can introduce alkyl substituents. google.com
Urea and Sulfonamide Formation: The amino group can react with isocyanates or sulfonyl chlorides to yield ureas and sulfonamides, respectively. google.com These moieties can be crucial for establishing interactions with biological targets.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Acylation | Acid chloride, pyridine, room temperature | Amide | google.com |
| Reductive Alkylation | Aldehyde, borane/pyridine complex, ethanol/DMF | N-Alkyl amine | google.com |
| Urea Formation | Isocyanate, NaH, DMF | Urea | google.com |
| Sulfonamide Formation | Sulfonyl chloride, 4-DMAP, pyridine | Sulfonamide | google.com |
This table presents generalized reaction conditions for the functionalization of amino groups on related heterocyclic systems, which are applicable to this compound.
Electrophilic and Nucleophilic Substitution Reactions on the Isoquinolinone Ring System
The isoquinolinone ring system of this compound can undergo both electrophilic and nucleophilic substitution reactions, allowing for further diversification of the core structure.
Electrophilic Aromatic Substitution: The fused benzene (B151609) ring can be subjected to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents (the activating amino group and the deactivating but ortho-, para-directing chloro group) will influence the position of the incoming electrophile. While specific studies on this compound are limited, related tetrahydroisoquinolines are known to undergo nitration. google.com An electrophilic substitution reaction generally proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. patsnap.com
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the 7-position is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. Methodologies developed for related 3-aminoisoquinolin-1(2H)-one systems demonstrate the feasibility of Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to introduce aryl, heteroaryl, and amino substituents at this position. nih.gov This approach is instrumental in building the complex architectures of modern pharmaceuticals.
| Reaction Type | Catalyst/Reagents | Bond Formed | Product Class | Reference |
| Suzuki Coupling | Pd catalyst, boronic acid, base | C-C | Aryl-substituted isoquinolinone | nih.gov |
| Buchwald-Hartwig Amination | Pd catalyst, amine, base | C-N | Amino-substituted isoquinolinone | nih.gov |
This table illustrates the types of cross-coupling reactions applied to the broader class of 3-aminoisoquinolin-1(2H)-ones, which are expected to be applicable to the 7-chloro derivative.
Investigations into Rearrangement and Ring Transformation Reactions
Currently, there is a lack of specific literature detailing rearrangement or ring transformation reactions involving this compound. However, the inherent reactivity of the lactam and amino functionalities suggests that under certain conditions, such transformations could be possible. For instance, treatment of α-amino-β-oxoesters with strong bases like lithium diisopropylamide (LDA) can induce ring transformation to form δ-butyrolactams. nih.gov While a different system, this illustrates the potential for rearrangement pathways in related structures. Further research is required to explore the possibility of similar reactions with the this compound scaffold.
Advanced Spectroscopic and Structural Characterization of 3 Amino 7 Chloroisoquinolin 1 2h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, while two-dimensional (2D) NMR experiments reveal the connectivity between them.
For 3-Amino-7-chloroisoquinolin-1(2H)-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorinated benzene (B151609) ring, the vinyl proton on the pyridinone ring, and the protons of the amino group and the N-H lactam. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating amino group. Similarly, the ¹³C NMR spectrum provides the chemical shift for each unique carbon atom in the molecule, including the carbonyl carbon of the lactam, which typically appears in the downfield region of the spectrum.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H-4 | ~6.5 | - |
| H-5 | ~7.8 | - |
| H-6 | ~7.4 | - |
| H-8 | ~7.6 | - |
| NH₂ | ~5.0 (broad) | - |
| NH | ~11.0 (broad) | - |
| C-1 | - | ~162 |
| C-3 | - | ~150 |
| C-4 | - | ~105 |
| C-4a | - | ~125 |
| C-5 | - | ~128 |
| C-6 | - | ~126 |
| C-7 | - | ~135 |
| C-8 | - | ~120 |
| C-8a | - | ~138 |
Note: The data in this table is hypothetical and serves as an illustrative example of expected spectral features. Actual experimental values may vary.
2D NMR techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons (e.g., H-5 and H-6), while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton signals with their directly attached carbons and with carbons two to three bonds away, respectively, allowing for the complete and unambiguous assignment of the entire molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the calculation of a precise molecular formula, a critical piece of data for confirming the identity of a newly synthesized compound.
For this compound (molecular formula C₉H₇ClN₂O), HRMS would be expected to show a molecular ion peak [M+H]⁺ with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The accurate mass measurement would distinguish its elemental composition from other potential structures with the same nominal mass.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The analysis of these fragment ions provides valuable structural information, confirming the connectivity of the different parts of the molecule.
Table 2: Predicted HRMS Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 195.0274 |
| [M+Na]⁺ | 217.0093 |
Note: These values are calculated based on the elemental composition and serve as a reference for experimental analysis.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
The IR spectrum of this compound would display several key absorption bands. The presence of the amino group (NH₂) would be indicated by a pair of stretches in the 3300-3500 cm⁻¹ region. The N-H stretch of the lactam is also expected in this region, potentially overlapping with the amino stretches. A strong absorption band corresponding to the carbonyl (C=O) stretch of the lactam functional group would be prominent around 1650-1680 cm⁻¹. The C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Amine and Lactam) | 3300 - 3500 |
| C=O Stretch (Lactam) | 1650 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
X-ray Crystallography for Elucidation of Solid-State Molecular Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.
For this compound, a successful crystallographic analysis would provide unequivocal proof of its structure. It would reveal the planarity of the isoquinolinone ring system and the conformation of the exocyclic amino group. Furthermore, the analysis of the crystal packing would show intermolecular interactions, such as hydrogen bonding between the amino and carbonyl groups of adjacent molecules, which govern the solid-state properties of the compound. While specific crystallographic data for this compound is not publicly available, related structures have been successfully analyzed, confirming the power of this technique.
Chromatographic Methods (e.g., HPLC) for Purity Assessment and Isolation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and for its isolation and purification. In an HPLC analysis, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases.
A reversed-phase HPLC method would typically be employed for a molecule like this compound. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure sample should ideally show a single, sharp peak. This method is crucial for quality control, ensuring that the compound is free from starting materials, by-products, or other impurities before it is used in further applications. The retention time of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate) also serves as a characteristic identifier.
Structure Activity Relationship Sar and Molecular Interaction Studies of Isoquinolone Derivatives, Including 3 Amino 7 Chloroisoquinolin 1 2h One Analogues
Identification of Key Pharmacophores and Structural Motifs in Isoquinolone-Based Compounds
The fundamental pharmacophore model for many isoquinolone-based PARP inhibitors includes a cyclic or conformationally constrained cis-benzamide core. This core mimics the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor that PARP utilizes. The isoquinolinone ring system itself serves as a crucial structural motif, providing a rigid framework for the precise orientation of other functional groups within the enzyme's active site. tandfonline.com
A general PARP1 pharmacophore model often consists of:
An aromatic feature.
A hydrogen bond donor.
A hydrogen bond acceptor.
A hydrophobic feature. nih.gov
The isoquinolinone scaffold effectively presents these features. The lactam moiety within the isoquinolinone ring can act as a hydrogen bond donor and acceptor, while the aromatic rings contribute to hydrophobic and π-π stacking interactions within the active site of target proteins like PARP1. nih.govresearchgate.net
Positional and Substituent Effects on Biological Activity
The biological activity of isoquinolone derivatives is highly sensitive to the nature and position of substituents on the core scaffold.
The 3-amino group on the isoquinolinone ring has been shown to be a critical determinant of inhibitory activity. For instance, in the context of PARP inhibitors, this amino group can form key hydrogen bond interactions with amino acid residues in the enzyme's active site, such as Glycine and Serine. nih.gov The presence and nature of substituents at this position can significantly modulate potency and selectivity. For example, substitutions at the 3-position of benzamides, such as with an amino group, have been shown to improve solubility and were instrumental in elucidating the function of PARP. nih.gov In some series of PARP inhibitors, the 3-amino group is a key feature for potent activity.
Halogenation, particularly at the C-7 position of the isoquinolinone ring, plays a significant role in modulating the compound's electronic properties and its interactions with the target protein. A chlorine atom at the C-7 position, as seen in 3-amino-7-chloroisoquinolin-1(2H)-one, can enhance binding affinity through several mechanisms. The electron-withdrawing nature of the halogen can influence the charge distribution of the aromatic system, potentially strengthening hydrogen bonds or other electrostatic interactions. researchgate.net
Furthermore, the halogen atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein's active site. The size and electronegativity of the halogen can fine-tune these interactions. For example, a fluorine atom at the 7-position has been shown to be advantageous in some series of PARP inhibitors. researchgate.net
Beyond the 3-amino and 7-chloro groups, other substitutions on the isoquinolinone scaffold have profound effects on biological activity.
Substitutions at C4: Introduction of substituents at the C4 position can influence the conformation of the molecule and provide additional points of interaction with the target. For example, a cost-effective method for directly halogenating isoquinolines at the C4 position has been developed, and these C-X bond-containing products can serve as versatile synthetic intermediates for further modifications. acs.org
Substitutions at C5: The C5 position has also been a target for modification. Metal-free, regioselective C-H halogenation of 8-substituted quinolines has been achieved at the C5-position. rsc.org
N-Substitutions: Modifications at the nitrogen atom of the lactam can also impact activity. For example, N-methylation was found to be important in some anticancer isoquinolin-1-one derivatives. nih.gov
The following table summarizes the impact of various substitutions on the activity of isoquinolone derivatives based on published research:
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |
| 3-Amino | Unsubstituted or small alkyl | Often crucial for potent PARP inhibition through hydrogen bonding. | nih.gov |
| C-7 | Halogen (e.g., Cl, F) | Can enhance binding affinity through electronic effects and halogen bonding. | researchgate.netresearchgate.net |
| C-4 | Various groups | Can modulate conformation and provide additional interaction points. | acs.org |
| N-2 | Alkyl groups | Can influence potency; N-methylation showed increased anticancer activity in one study. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
QSAR and QSPR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are instrumental in the predictive design of new, more potent isoquinolone derivatives.
For isoquinolone derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various targets, including JNK1 and AKR1C3. cjsc.ac.cnjapsonline.comcjsc.ac.cn These models often employ descriptors that quantify steric, electronic, and hydrophobic properties of the molecules. For instance, Holographic QSAR (HQSAR) and Topomer Comparative Molecular Field Analysis (Topomer CoMFA) have been used to build predictive models for isoquinolone-based JNK1 inhibitors. cjsc.ac.cncjsc.ac.cn The statistical quality of these models, often assessed by parameters like q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient), indicates their predictive power. cjsc.ac.cncjsc.ac.cn
QSPR models have been applied to predict various properties of quinolone antibiotics, a related class of compounds, which can aid in understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov
Molecular Docking and Computational Ligand-Target Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used to understand the binding modes of isoquinolone derivatives within the active sites of their target proteins.
For PARP inhibitors, docking studies have revealed that the isoquinolinone core typically occupies the nicotinamide-binding pocket of the enzyme. nih.gov The 3-amino group often forms hydrogen bonds with key residues like GLU988 and LYS903 in PARP1. nih.gov The 7-chloro substituent can engage in favorable interactions with hydrophobic pockets or participate in halogen bonds. nih.gov
Computational predictions of ligand-target binding affinity, often calculated as a docking score, provide a quantitative estimate of the strength of the interaction. These scores, in conjunction with the analysis of the binding pose, guide the optimization of lead compounds. For example, molecular docking was used to explore the interaction between isoquinolone derivatives and the JNK1 protein, providing a theoretical basis for the design of new inhibitors. cjsc.ac.cncjsc.ac.cn
Detailed Analysis of Intermolecular Interactions of Isoquinolone Derivatives, Including this compound Analogues
The biological activity and physicochemical properties of isoquinolone derivatives are profoundly influenced by their intermolecular interactions. These non-covalent forces dictate how these molecules recognize and bind to biological targets, as well as their solid-state packing and solubility. A detailed analysis of these interactions, including hydrogen bonding, electrostatic interactions, Van der Waals forces, and π-π stacking, is crucial for understanding their structure-activity relationships (SAR). While specific crystallographic or detailed molecular interaction studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining its functional groups and by analyzing studies on analogous compounds.
Hydrogen Bonding:
The this compound molecule possesses multiple sites for hydrogen bonding, which are expected to play a significant role in its interactions. The primary amino group (-NH2) at the 3-position and the lactam moiety (-NH-C=O) are key players in forming these bonds.
Amino Group: The amino group can act as a hydrogen bond donor through its two hydrogen atoms and as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. In a study on 1,3-aminopropanols, it was observed that the amino group can form strong intramolecular hydrogen bonds (IHB) with a hydroxyl group. nih.gov This suggests that the amino group in this compound is readily available for forming intermolecular hydrogen bonds with receptor sites, such as the amino acid residues in an enzyme's active site.
Lactam Moiety: The isoquinolinone core contains a lactam, which is a cyclic amide. The N-H group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. In the crystal structure of a related benzothiazole (B30560) derivative, classical hydrogen bonds involving amine and amide groups were observed to be fundamental to the three-dimensional packing of the molecules. nih.gov Molecular docking studies of 3-aminoisoquinolin-1(2H)-one based inhibitors targeting the Cdc25B phosphatase suggest that these hydrogen bonding capabilities are critical for binding near the catalytic site. nih.gov
Electrostatic Interactions:
The distribution of electron density in this compound leads to a distinct molecular electrostatic potential, governing its electrostatic interactions.
Dipole Moment: The molecule possesses a significant dipole moment due to the presence of the electron-withdrawing chlorine atom at the 7-position and the polar amino and lactam groups. The chlorine atom creates a region of negative electrostatic potential, while the hydrogens of the amino and amide groups are areas of positive potential.
Halogen Bonding: The chlorine atom at the 7-position can also participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. In the crystal structure of a 1-amino-3-(4-chlorophenyl) derivative, an N···Cl halogen bond was observed, highlighting the potential for such interactions in chloro-substituted heterocyclic systems. nih.gov
Van der Waals Forces:
π-π Stacking:
The aromatic bicyclic core of this compound provides a platform for π-π stacking interactions. These interactions are common in the binding of small molecules to biological macromolecules, particularly with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. nih.gov
Aromatic System: Studies on substituted 7-chloro-quinolines, which are structurally analogous to the isoquinolone core, have demonstrated the prevalence of π-π interactions in their crystal structures. nih.gov These interactions involve the face-to-face or offset stacking of the aromatic rings, contributing significantly to the stability of the crystal lattice and, by extension, to the binding affinity in a biological context. The electron-withdrawing nature of the chlorine atom can influence the quadrupole moment of the aromatic system, potentially modulating the geometry and strength of these π-π stacking interactions. Molecular docking studies on various quinoline-based molecules have frequently identified π-π stacking as a key interaction with amino acid residues in protein binding pockets. nih.govsemanticscholar.org
Mechanistic Investigations into the Biological Activities of 3 Amino 7 Chloroisoquinolin 1 2h One Analogues at the Molecular Level
Elucidation of Molecular Pathways Modulated by Isoquinolone Derivatives
Research into the molecular mechanisms of 3-aminoisoquinolin-1(2H)-one analogues has primarily focused on their impact on cell cycle regulation. A key molecular pathway modulated by these compounds is the cell division cycle (CDC) pathway. The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by a series of checkpoints that ensure the fidelity of the process.
One of the critical regulators of the cell cycle is a family of dual-specificity phosphatases known as Cdc25. nih.gov These enzymes, including Cdc25A, Cdc25B, and Cdc25C, activate cyclin-dependent kinase (CDK) complexes by removing inhibitory phosphate (B84403) groups. nih.gov This activation is essential for the progression through different phases of the cell cycle, particularly the G2/M transition, which initiates mitosis. nih.gov
Analogues of 3-aminoisoquinolin-1(2H)-one have been identified as inhibitors of Cdc25 phosphatases. nih.gov By inhibiting these enzymes, the isoquinolone derivatives prevent the activation of CDK complexes. This disruption leads to a halt in the cell cycle, typically at the G2/M checkpoint, preventing the cancer cells from dividing and proliferating. This targeted modulation of a critical cell cycle pathway is a cornerstone of their anticancer potential. Furthermore, some 7-chloroquinoline (B30040) derivatives have been shown to induce cell cycle arrest, with some analogues causing a halt in the G0/G1 phase in certain breast cancer cell lines. nih.gov
Identification and Characterization of Specific Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)
The primary biological targets identified for 3-aminoisoquinolin-1(2H)-one analogues are the Cdc25 dual-specificity phosphatases, with a particular focus on Cdc25B. nih.gov The overexpression of Cdc25B has been linked to a variety of human cancers, making it an attractive therapeutic target. nih.gov
One specific analogue, 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one, was found to be a reversible and competitive inhibitor of Cdc25B with a Ki (inhibition constant) of 1.9 μM. nih.gov Molecular docking studies have suggested that this class of inhibitors binds near the catalytic site of the Cdc25B enzyme. nih.gov This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's dephosphorylating activity.
Another related compound, identified as CDC25B-IN-1, has also been characterized as a potent inhibitor of Cdc25B with a Ki of 8.5 μM. medchemexpress.com While the precise structure of CDC25B-IN-1 is proprietary, its activity profile further solidifies Cdc25B as a key target of this class of compounds.
In addition to Cdc25 phosphatases, molecular docking studies on related 7-chloroquinoline derivatives have suggested potential interactions with other significant cancer-related targets. These include Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, and kinases such as Src and PI3K/mTOR, which are involved in cell growth and survival pathways. nih.gov
Studies on Cellular and Subcellular Mechanisms of Action
The inhibition of molecular targets by 3-aminoisoquinolin-1(2H)-one analogues translates into distinct cellular effects. The primary cellular mechanism observed is the induction of cell cycle arrest. As a consequence of Cdc25B inhibition, cells are unable to progress from the G2 phase to mitosis, leading to an accumulation of cells in the G2/M phase. medchemexpress.com This has been observed in studies with CDC25B-IN-1. medchemexpress.com
Beyond cell cycle arrest, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides, which share the 7-chloroquinoline core, demonstrated their ability to induce apoptosis in human bladder cancer cells and triple-negative breast cancer cells. nih.govnih.gov Western blotting analysis confirmed the binding of these compounds to both pro-apoptotic and anti-apoptotic proteins, indicating a direct engagement with the cellular machinery of apoptosis. nih.gov
Furthermore, some substituted isoquinolin-1-ones have demonstrated potent in vitro anticancer activity against a range of human cancer cell lines, inhibiting cell proliferation and colony formation. medchemexpress.comnih.gov This broad activity suggests that the cellular mechanisms triggered by these compounds are effective across different cancer types.
Correlation between Defined Molecular Interactions and Observed Biological Effects
A clear correlation exists between the molecular interactions of 3-aminoisoquinolin-1(2H)-one analogues and their observed biological effects. The inhibition of the Cdc25B enzyme is directly linked to the observed G2/M cell cycle arrest in cancer cells. By preventing the dephosphorylation and activation of CDK1-cyclin B complexes, the compounds effectively halt the cell's progression into mitosis, a critical step for proliferation. nih.govmedchemexpress.com
The ability of these compounds to inhibit cancer cell growth is a direct consequence of this cell cycle arrest and the induction of apoptosis. For instance, the compound 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one not only inhibited Cdc25B but also prevented human cancer cell growth and blocked the Cdc25B-mediated mitotic checkpoint bypass. nih.gov
The structure-activity relationship (SAR) studies further strengthen this correlation. Modifications to the isoquinolinone scaffold have been shown to alter the inhibitory potency against Cdc25B and, consequently, the anticancer activity. nih.gov For example, the presence of specific substituents at the 3-amino and 6-positions of the isoquinolin-1(2H)-one core has been shown to be crucial for potent and selective Cdc25B inhibition. nih.gov This demonstrates that the specific chemical structure dictates the strength of the molecular interaction, which in turn determines the magnitude of the cellular response.
The following table provides an overview of the key compounds mentioned and their reported biological activities:
| Compound Name/Analogue Class | Biological Target(s) | Observed Biological Effects |
| 3-Amino-7-chloroisoquinolin-1(2H)-one Analogues | Cdc25 Phosphatases | Anticancer activity, Cell Cycle Arrest |
| 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one | Cdc25B | Reversible, competitive inhibition; Prevents cancer cell growth; Blocks mitotic checkpoint bypass |
| CDC25B-IN-1 | Cdc25B | Potent inhibition; Inhibits cell proliferation and colony formation; Causes G2/M phase increase |
| 7-chloroquinoline-1,2,3-triazoyl carboxamides | PARP-1, Src, PI3K/mTOR (predicted) | Cytotoxicity, Cell cycle arrest, Apoptosis induction in bladder and breast cancer cells |
| Substituted isoquinolin-1-ones | Not specified | In vitro anticancer activity against various human cancer cell lines |
Theoretical and Computational Chemistry Approaches Applied to 3 Amino 7 Chloroisoquinolin 1 2h One
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of the electronic structure of molecules. youtube.com For 3-Amino-7-chloroisoquinolin-1(2H)-one, DFT calculations can elucidate the distribution of electron density, which is fundamental to understanding its chemical reactivity and intermolecular interactions.
By optimizing the geometry of the molecule, DFT can predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. researchgate.net A crucial aspect of DFT analysis is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov
Furthermore, DFT calculations can predict various global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, which offer quantitative measures of the molecule's reactive tendencies. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the regions of positive and negative electrostatic potential on the molecular surface, highlighting likely sites for electrophilic and nucleophilic attack. This information is invaluable for predicting how the molecule will interact with biological targets.
Spectroscopic properties, including infrared (IR) and UV-Vis absorption spectra, can also be simulated using DFT. nih.gov By comparing these theoretical spectra with experimental data, the accuracy of the computational model can be validated.
Table 1: Hypothetical DFT-Calculated Quantum Chemical Descriptors for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Electron-donating capacity |
| LUMO Energy | -1.8 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |
| Electronegativity (χ) | 4.0 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.64 | Propensity to accept electrons |
Note: These values are illustrative and would need to be determined by actual DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Dynamics
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.com For this compound, MD simulations are crucial for exploring its conformational landscape and understanding its interactions with biological macromolecules, such as proteins. youtube.com
The isoquinolinone scaffold is present in a number of enzyme inhibitors, including those targeting Poly (ADP-ribose) polymerase (PARP) and the cell division cycle 25B (Cdc25B) phosphatase. nih.govnih.gov MD simulations can be employed to model the binding of this compound to the active sites of these or other relevant proteins. nih.gov These simulations track the movements of every atom in the system over time, providing insights into the stability of the protein-ligand complex. frontiersin.org
Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the binding pose, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals flexible regions of the protein. frontiersin.org Furthermore, MD simulations can be used to calculate the binding free energy of the ligand to the protein, offering a quantitative measure of their affinity. nih.gov This information is critical for prioritizing potential drug candidates.
Table 2: Illustrative MD Simulation Data for this compound Bound to a Target Protein
| Parameter | Illustrative Value | Interpretation |
| Average Ligand RMSD | 1.5 Å | Stable binding within the active site |
| Average Protein Backbone RMSD | 2.0 Å | Overall protein structure remains stable |
| Binding Free Energy (MM/GBSA) | -45 kcal/mol | Favorable binding affinity |
Note: These values are hypothetical and would depend on the specific protein target and simulation conditions.
Cheminformatics and Virtual Screening Methodologies for the Discovery of Novel Analogues
Cheminformatics combines computational methods with chemical information to support drug discovery. nih.gov For this compound, cheminformatics approaches, particularly virtual screening, can be used to identify novel analogues with potentially improved activity or properties. nih.govmdpi.com
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.govfsu.edu This can be done through either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule, such as this compound, is used as a template to search for structurally similar compounds. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock and score a library of potential ligands. nih.gov
The development of Quantitative Structure-Activity Relationship (QSAR) models is another powerful cheminformatics tool. rawdatalibrary.net QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By building a QSAR model for a set of isoquinolinone derivatives, the activity of new, unsynthesized analogues can be predicted. japsonline.comjapsonline.com
Prediction and Analysis of Molecular Descriptors and their Relationship to Activity and Behavior
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. taylorandfrancis.com The analysis of these descriptors is fundamental to QSAR and other cheminformatics methods. researchgate.net For this compound and its analogues, a wide range of descriptors can be calculated, including constitutional, topological, geometric, and electronic descriptors.
For instance, descriptors such as molecular weight, number of hydrogen bond donors and acceptors, and logP (a measure of lipophilicity) are crucial for predicting drug-likeness according to Lipinski's rule of five. More complex descriptors, such as topological polar surface area (TPSA), are important for predicting cell permeability.
By correlating these descriptors with experimentally determined biological activity, it is possible to identify the key structural features that are responsible for the desired therapeutic effect. researchgate.netnih.gov This knowledge can then be used to guide the design of new analogues with enhanced potency and selectivity.
Table 3: Representative Molecular Descriptors for QSAR Analysis of this compound Analogues
| Descriptor Class | Example Descriptors | Relevance to Biological Activity |
| Constitutional | Molecular Weight, Number of Rings | Size and overall structure |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |
| Geometric | 3D-MoRSE Descriptors, WHIM Descriptors | 3D arrangement of atoms |
| Electronic | Dipole Moment, Partial Charges | Polarity and intermolecular interactions |
| Physicochemical | LogP, Topological Polar Surface Area (TPSA) | Lipophilicity and membrane permeability |
Future Research Directions and Potential Academic Applications of 3 Amino 7 Chloroisoquinolin 1 2h One
Rational Design and Synthesis of Next-Generation 3-Amino-7-chloroisoquinolin-1(2H)-one Derivatives
The core structure of this compound offers multiple points for chemical modification, enabling the rational design of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future research will likely focus on several key areas:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the amino group at the 3-position and the chloro substituent at the 7-position are crucial. Introducing various alkyl, aryl, and heteroaryl groups can significantly influence the compound's interaction with biological targets. For instance, the substitution at the 3-amino group has been shown to be a key determinant of anticancer activity in related isoquinolin-1(2H)-one derivatives. univ.kiev.ua
Bioisosteric Replacement: Replacing the chlorine atom at the 7-position with other functional groups, such as fluorine or a trifluoromethyl group, could modulate the electronic properties and metabolic stability of the molecule. nih.gov The presence of a 7-chloro group in the related 4-aminoquinoline (B48711) ring has been identified as a requirement for certain biological activities. nih.gov
Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores is a promising strategy to develop hybrid drugs with multi-target activities or improved efficacy. univ.kiev.ua This approach has been successfully applied to other quinoline-based compounds. nih.gov
Exploration of Novel Biological Targets and Emerging Therapeutic Areas
While the primary focus for many isoquinoline (B145761) derivatives has been in oncology, the unique chemical features of this compound suggest its potential in a broader range of therapeutic areas.
Kinase Inhibition: The isoquinoline scaffold is a well-known "privileged structure" in kinase inhibitor design. Future studies should explore the inhibitory activity of this compound and its derivatives against a wide panel of kinases implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Phosphatase Modulation: The 3-aminoisoquinolin-1(2H)-one pharmacophore has been identified in inhibitors of the dual-specificity phosphatase Cdc25B, a key regulator of the cell cycle and a target for anticancer therapeutics. nih.gov This suggests that this compound derivatives could be investigated as modulators of other phosphatases.
Anti-infective Agents: Aminoquinolines have a long history as antimalarial drugs, and their potential as antibacterial and antiviral agents is an active area of research. nih.govnih.gov The specific structural features of this compound may confer novel anti-infective properties.
Neurodegenerative Diseases: Given the role of various kinases and other enzymes in the pathology of neurodegenerative diseases, exploring the potential of these compounds to modulate targets relevant to Alzheimer's, Parkinson's, and other related conditions is a logical next step.
Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and sustainable synthetic routes is paramount for the widespread academic and industrial application of this compound and its derivatives.
Catalyst-Free Reactions: Exploring catalyst-free condensation reactions, as demonstrated for the synthesis of other aminoquinolines, could offer a more environmentally friendly and cost-effective approach. nih.gov
Palladium-Catalyzed Cross-Coupling: The use of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provides a powerful tool for the synthesis of a diverse library of 3-aminoisoquinoline derivatives with various substituents. nih.govresearchgate.net
Flow Chemistry and Microwave-Assisted Synthesis: These modern synthetic technologies can significantly accelerate reaction times, improve yields, and allow for better control over reaction parameters, facilitating the rapid synthesis of compound libraries for high-throughput screening.
Integration of Multiscale Computational and Experimental Approaches for Comprehensive Understanding
A synergistic approach that combines computational modeling with experimental validation is essential for a deeper understanding of the structure-function relationships of this compound derivatives.
Molecular Docking and Dynamics Simulations: In silico studies can predict the binding modes of these compounds with their biological targets, providing insights into the key interactions that govern their activity. nih.gov This information can guide the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the physicochemical properties of the derivatives with their biological activities, enabling the prediction of the activity of novel compounds before their synthesis.
In Vitro and In Vivo Validation: The predictions from computational models must be validated through rigorous in vitro and in vivo experiments. This includes enzymatic assays, cell-based assays, and preclinical animal models to assess the efficacy and pharmacokinetic profiles of the most promising compounds. univ.kiev.uanih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
